molecular formula C14H16F3NO4S B2944974 2,2,2-trifluoroethyl 1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxylate CAS No. 2309215-65-2

2,2,2-trifluoroethyl 1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxylate

Cat. No.: B2944974
CAS No.: 2309215-65-2
M. Wt: 351.34
InChI Key: XQQPLNLJAUJLQB-UHFFFAOYSA-N
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Description

This compound is a thiazepane derivative characterized by a seven-membered heterocyclic ring containing sulfur and nitrogen (thiazepane core), modified with a 1,1-dioxo (sulfone) group, a phenyl substituent at position 7, and a 2,2,2-trifluoroethyl ester at position 2.

Properties

IUPAC Name

2,2,2-trifluoroethyl 1,1-dioxo-7-phenyl-1,4-thiazepane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3NO4S/c15-14(16,17)10-22-13(19)18-7-6-12(23(20,21)9-8-18)11-4-2-1-3-5-11/h1-5,12H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQQPLNLJAUJLQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl 1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxylate typically involves multiple steps, starting from readily available precursors

    Cyclization Reaction: The thiazepane ring can be synthesized by reacting a suitable amine with a dicarbonyl compound under acidic or basic conditions.

    Introduction of Trifluoroethyl Group: The trifluoroethyl group can be introduced using reagents such as trifluoroethyl iodide in the presence of a base like cesium carbonate.

    Formation of Carboxylate Ester: The final step involves esterification, where the carboxylic acid group is reacted with an alcohol (e.g., ethanol) in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl 1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoroethyl group or the ester group using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted esters or ethers.

Scientific Research Applications

2,2,2-Trifluoroethyl 1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

    Biological Studies: The compound can be used in biochemical assays to study enzyme kinetics or protein-ligand interactions.

    Industrial Applications: It can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl 1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting or modulating its activity. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its target.

Comparison with Similar Compounds

Fluorophenyl-Substituted Thiazepane Derivatives

Example Compound : 7-(2-Fluorophenyl)-4-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-1λ⁶,4-Thiazepane-1,1-Dione

  • Structural Differences :
    • The phenyl group at position 7 is substituted with fluorine at the ortho position.
    • The ester group at position 4 is replaced with a cyclopropanecarbonyl group linked to a 4-fluorophenyl ring.
  • Functional Implications: Fluorine substitution increases electronegativity and may enhance binding affinity to hydrophobic enzyme pockets.
  • Physicochemical Properties :
    • Higher molecular weight (due to the cyclopropanecarbonyl group) likely reduces solubility in aqueous media.
    • The dual fluorophenyl groups may improve metabolic stability but increase synthetic complexity.

Thiazole-Containing Carbamates

Example Compound : Bis(thiazol-5-ylmethyl) (2S,2′S,3S,3′S,5S,5′S)-5,5′-Carbonylbis(azanediyl)bis(3-Hydroxy-1,6-Diphenylhexane-5,2-diyl)Dicarbamate

  • Structural Differences: Replaces the thiazepane core with a bis-thiazole-carbamate scaffold.
  • Functional Implications :
    • Thiazole rings confer π-stacking capabilities, favoring interactions with aromatic residues in biological targets.
    • The carbamate groups may act as prodrug moieties, unlike the stable trifluoroethyl ester.
  • Biological Relevance :
    • Such compounds are often explored as kinase inhibitors or antimicrobial agents due to thiazole’s bioisosteric properties.

Phosphonate Esters with Trifluoroethyl Groups

Example Compound : 1-(3-Chlorophenyl)-2,2,2-Trifluoroethyl Methylphosphonate

  • Structural Differences :
    • Replaces the thiazepane-sulfone core with a methylphosphonate group.
    • Contains a chlorophenyl substituent instead of phenyl.
  • Functional Implications :
    • Phosphonate esters are hydrolytically stable compared to carboxylate esters, improving in vivo stability.
    • Chlorine substitution increases lipophilicity and may alter substrate selectivity.
  • Applications: Phosphonates are widely used as antiviral or antibacterial agents (e.g., tenofovir analogs).

Comparative Data Table

Property Target Compound Fluorophenyl Thiazepane Thiazole Carbamate Trifluoroethyl Phosphonate
Core Structure 1λ⁶,4-Thiazepane-1,1-dione 1λ⁶,4-Thiazepane-1,1-dione Bis-thiazole-carbamate Methylphosphonate
Key Substituents 7-Phenyl, 4-(trifluoroethyl ester) 7-(2-Fluorophenyl), 4-cyclopropanecarbonyl Multiple phenyl and hydroxy groups 3-Chlorophenyl, trifluoroethyl
Molecular Weight (Da) ~380 (estimated) ~450 (reported) ~900 (reported) ~280 (reported)
LogP (Predicted) 2.5–3.2 3.0–3.8 1.5–2.5 2.8–3.5
Metabolic Stability High (trifluoroethyl resists hydrolysis) Moderate (cyclopropane stability) Low (carbamate hydrolysis-prone) Very high (phosphonate stability)
Synthetic Complexity Moderate High Very high Low

Research Findings and Implications

  • Electron-Withdrawing Groups : The trifluoroethyl group in the target compound provides superior metabolic stability compared to carbamates but less hydrolytic resistance than phosphonates .
  • Aromatic Substitutions : Fluorine or chlorine on phenyl rings enhances target binding but may reduce solubility. The unsubstituted phenyl in the target compound balances lipophilicity and synthetic feasibility.
  • Core Flexibility : The thiazepane-sulfone core offers intermediate conformational rigidity compared to highly constrained cyclopropane derivatives or flexible bis-thiazole systems .

Biological Activity

The compound 2,2,2-trifluoroethyl 1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxylate is a member of the thiazepane family, characterized by its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 2,2,2-trifluoroethyl 1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxylate is C12H10F3N3O4SC_{12}H_{10}F_3N_3O_4S. Its structure includes a thiazepane ring which contributes to its biological activity. The trifluoroethyl group enhances lipophilicity and may influence the compound's interaction with biological membranes.

Table 1: Basic Properties

PropertyValue
Molecular FormulaC12H10F3N3O4SC_{12}H_{10}F_3N_3O_4S
Molecular Weight335.33 g/mol
SolubilitySoluble in organic solvents
Melting PointNot available

The biological activity of 2,2,2-trifluoroethyl 1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxylate has been linked to its interaction with various biological targets:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways.
  • Antimicrobial Activity : The presence of the thiazepane ring is associated with antimicrobial properties against various pathogens.
  • Anticancer Potential : Some derivatives of thiazepanes have shown promise in inhibiting cancer cell proliferation.

Case Studies

  • Antimicrobial Studies : A study examined the efficacy of thiazepane derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures exhibited significant antibacterial activity, suggesting potential for 2,2,2-trifluoroethyl derivatives as antimicrobial agents.
  • Anticancer Activity : Research involving thiazepane compounds demonstrated their ability to induce apoptosis in cancer cell lines. Specifically, compounds exhibiting similar functional groups were noted for their effectiveness against breast cancer cells.
  • Enzyme Interaction : A biochemical assay evaluated the inhibition of specific enzymes by thiazepane derivatives. The results indicated that these compounds could effectively inhibit enzyme activity at low concentrations.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth[Source needed]
AnticancerInduction of apoptosis[Source needed]
Enzyme InhibitionReduced enzyme activity[Source needed]

Research Findings

Recent research highlights the importance of structural modifications in enhancing the biological activity of thiazepane derivatives. For instance:

  • Trifluoromethyl Substituents : The introduction of trifluoromethyl groups has been shown to improve the pharmacokinetic properties of similar compounds.
  • Dioxo Functionality : The dioxo group plays a crucial role in mediating interactions with biological targets.

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